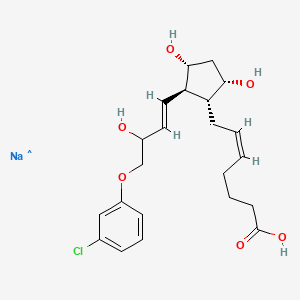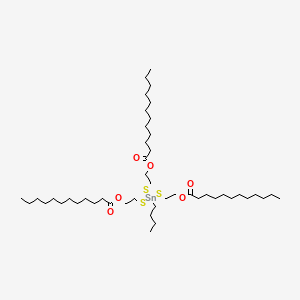
Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- is a chemical compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse pharmacological activities and are used in various scientific research fields. The presence of the chloro group and the benzisothiazole ring in its structure makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- can be achieved through several methods. One common method involves the base-catalyzed cyclization of o-hydroxyphenylketoximes . This method is preferred due to its simplicity and efficiency. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-throughput screening methods can also optimize the reaction parameters to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced compounds.
Scientific Research Applications
Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets. The chloro group and the benzisothiazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can interact with proteins involved in various pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 2-Chloro-N-(5-chloro-1,2-benzisothiazol-3-yl)acetamide
- N-(5-Chloro-1,2-benzisothiazol-3-yl)-2-(cyclohexylamino)acetamide
Uniqueness
Compared to similar compounds, Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- is unique due to its specific substitution pattern and the presence of the acetamide group. This gives it distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
69504-37-6 |
|---|---|
Molecular Formula |
C9H7ClN2OS |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
N-(5-chloro-1,2-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-9-7-4-6(10)2-3-8(7)14-12-9/h2-4H,1H3,(H,11,12,13) |
InChI Key |
MJZBUYYWAOZKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)


![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)


![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)


